Europium(III)oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

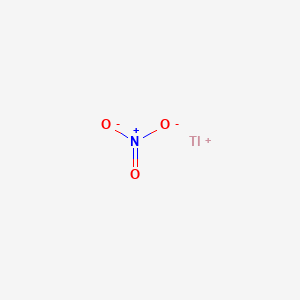

Europium(III) oxide (Eu₂O₃) is a chemical compound composed of europium and oxygen. It is a white to light-pink solid powder that is odorless and has a high melting point of 2,350°C . This compound is widely used in various applications, including as a red or blue phosphor in television sets and fluorescent lamps, and as an activator for yttrium-based phosphors . Europium(III) oxide is also utilized in the manufacture of fluorescent glass and anti-counterfeiting phosphors in Euro banknotes .

Méthodes De Préparation

Europium(III) oxide can be synthesized through several methods:

Thermal Decomposition: One common method involves the thermal decomposition of europium(III) nitrate.

Reduction of Europium(III) Oxide: Another method involves the reduction of europium(III) oxide with metallic europium at high temperatures.

Reaction with Supercritical Carbon Dioxide: Europium(III) oxide can also be prepared by reacting a suspension of europium(III) oxide in water with supercritical carbon dioxide.

Analyse Des Réactions Chimiques

Europium(III) oxide undergoes various chemical reactions, including:

Oxidation: Europium metal readily oxidizes in air to form europium(III) oxide.

Reaction with Acids: Europium(III) oxide reacts with acids to form the corresponding europium(III) salts.

Reduction: Europium(III) oxide can be reduced to europium(II) oxide using metallic europium at high temperatures.

Applications De Recherche Scientifique

Europium(III) oxide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of europium(III) oxide primarily involves its ability to act as a phosphor activator. When used in yttrium-based phosphors, europium(III) oxide enhances the luminescent properties of the material by transferring energy absorbed by the host lattice to the europium ions, resulting in the emission of light .

Comparaison Avec Des Composés Similaires

Europium(III) oxide can be compared with other similar compounds, such as:

Samarium(III) oxide (Sm₂O₃): Similar to europium(III) oxide, samarium(III) oxide is used in phosphors and has applications in electronics and optics.

Gadolinium(III) oxide (Gd₂O₃): This compound is also used in phosphors and has applications in magnetic resonance imaging (MRI) as a contrast agent.

Europium(II) oxide (EuO): Europium(II) oxide is a deep red solid with ferromagnetic properties at low temperatures.

Europium(III) oxide stands out due to its unique luminescent properties and its widespread use in various applications, from television sets to anti-counterfeiting measures.

Propriétés

IUPAC Name |

oxo(oxoeuropiooxy)europium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Eu.3O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEIMSPAXMNYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Eu]O[Eu]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

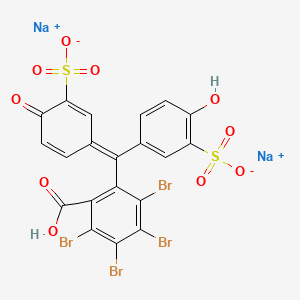

![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)